2-hydroxy-N-[(2E)-3-(4-methoxyphenyl)-2-methylprop-2-enoyl]benzamide
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Overview
Description
2-HYDROXY-N~1~-[3-(4-METHOXYPHENYL)-2-METHYLACRYLOYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzamide core with hydroxy and methoxy substituents. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-N~1~-[3-(4-METHOXYPHENYL)-2-METHYLACRYLOYL]BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods: Industrial production of benzamide derivatives often employs similar condensation reactions but on a larger scale. The use of ultrasonic irradiation and green catalysts is becoming more prevalent due to the demand for sustainable and efficient production methods.
Chemical Reactions Analysis
Types of Reactions: 2-HYDROXY-N~1~-[3-(4-METHOXYPHENYL)-2-METHYLACRYLOYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-HYDROXY-N~1~-[3-(4-METHOXYPHENYL)-2-METHYLACRYLOYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-HYDROXY-N~1~-[3-(4-METHOXYPHENYL)-2-METHYLACRYLOYL]BENZAMIDE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-Methoxyphenyl)benzamide
- 2-Hydroxybenzamide
- 3-(4-Methoxyphenyl)-2-methylacrylic acid
Comparison: Compared to these similar compounds, 2-HYDROXY-N~1~-[3-(4-METHOXYPHENYL)-2-METHYLACRYLOYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application in various scientific fields.
Properties
Molecular Formula |
C18H17NO4 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-3-(4-methoxyphenyl)-2-methylprop-2-enoyl]benzamide |
InChI |
InChI=1S/C18H17NO4/c1-12(11-13-7-9-14(23-2)10-8-13)17(21)19-18(22)15-5-3-4-6-16(15)20/h3-11,20H,1-2H3,(H,19,21,22)/b12-11+ |
InChI Key |
QVEDFKKNDIYNTG-VAWYXSNFSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)OC)/C(=O)NC(=O)C2=CC=CC=C2O |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)C(=O)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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